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Introduction
Tin-zinc (Sn-Zn) alloys are a prominent lead-free solder alternative, valued for their low melting

point, good mechanical properties, and cost-effectiveness. The microstructure of these alloys,

which dictates their performance and reliability, is critically influenced by the composition and

processing conditions. X-ray diffraction (XRD) is a powerful, non-destructive analytical

technique essential for the characterization of the crystalline phases, determination of lattice

parameters, and quantification of microstructural features such as crystallite size and

microstrain in Sn-Zn alloys.

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the utilization of XRD for the microstructural analysis of Sn-Zn

alloys. Detailed experimental protocols for sample preparation, data acquisition, and data

analysis, including Rietveld refinement, are presented.

Microstructural Features of Tin-Zinc Alloys
The Sn-Zn binary system is a simple eutectic system. The primary crystalline phases observed

in Sn-Zn alloys at room temperature are the body-centered tetragonal β-Sn phase (space

group I4₁/amd) and the hexagonal close-packed α-Zn phase (space group P6₃/mmc).[1][2] The

relative amounts and morphology of these phases depend on the alloy composition.

Hypoeutectic alloys consist of primary β-Sn dendrites surrounded by a eutectic mixture of β-Sn

and α-Zn. Hypereutectic alloys exhibit primary α-Zn dendrites within the eutectic matrix. The

eutectic composition is approximately Sn-9wt%Zn.[1]
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Quantitative Data Presentation
The following tables summarize key quantitative data obtained from XRD analysis of Sn-Zn

based alloys.

Table 1: Lattice Parameters of β-Sn and α-Zn Phases in Tin-Zinc Based Alloys

Alloy
Compositio
n (wt.%)

Phase a (Å) c (Å) c/a ratio Reference

Pure Sn β-Sn 5.8315 3.1814 0.5456 [3][4]

Sn-xZn (x=6,

8, 10, 11)
β-Sn

Varies with

Zn content

Varies with

Zn content

Increases

with Zn

content

[5]

Bi-Sn-Zn

alloys
β-Sn

No significant

change with

composition

No significant

change with

composition

- [6]

Pure Zn α-Zn 2.665 4.947 1.856 [5]

Bi-Sn-Zn

alloys
α-Zn

No significant

change with

composition

No significant

change with

composition

- [6]

Note: Specific values for binary Sn-Zn alloys require extraction and calculation from graphical

data in some cited literature.

Table 2: Crystallite Size and Microstrain in Tin-Zinc Based Alloys
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Alloy
Composition

Method of
Calculation

Crystallite Size
(nm)

Microstrain (ε) Reference

Sn-Zn-In alloys
Scherrer

Equation

Decreases with

increasing Zn

content

- [7][8]

ZnO:Sn

nanoparticles

Scherrer

Equation

~40 (pure ZnO),

decreases with

Sn

Increases with

Sn content
[9]

General Alloys
Williamson-Hall

Plot

Can be

determined

Can be

determined
[10]

Experimental Protocols
A detailed methodology for the XRD analysis of Sn-Zn alloys is provided below, covering

sample preparation, data acquisition, and data analysis.

Sample Preparation
Proper sample preparation is crucial to obtain high-quality XRD data that is representative of

the bulk material and free from artifacts.

For Bulk Solid Samples:

Sectioning: Cut a representative section from the Sn-Zn alloy ingot or component using a

low-speed diamond saw to minimize deformation.

Mounting: Mount the sectioned sample in an epoxy resin.

Grinding: Grind the sample surface using a series of silicon carbide (SiC) papers with

progressively finer grit sizes (e.g., 240, 400, 600, 800, 1200 grit). Use water or a lubricant to

prevent overheating and oxidation.

Polishing: Polish the ground surface with diamond pastes of decreasing particle size (e.g., 6

µm, 3 µm, 1 µm) on a polishing cloth to achieve a mirror-like finish.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.su.edu.ye/index.php/jast/article/view/1649
https://www.researchgate.net/publication/395072925_Zinc-Induced_Effects_on_the_Structural_and_Morphological_Properties_of_Sn-Zn-In_Triple_Alloys_Insights_from_XRD_EDX_and_SEM_AnalysisZinc-Induced_Effects_on_the_Structural_and_Morphological_Properties_
https://www.saimm.co.za/Conferences/HMC2009/049-056_Hem.pdf
https://www.drawellanalytical.com/xrd-sample-preparation-best-practices-for-different-sample-forms/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8454451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleaning: Clean the polished sample ultrasonically in ethanol or isopropanol to remove any

polishing debris and dry it with a stream of dry air.

For Powder Samples:

Milling/Grinding: If the alloy is brittle, it can be crushed into a powder using an agate mortar

and pestle. For ductile alloys, filings can be produced and then ground. To minimize

oxidation, grinding can be performed under a protective liquid like ethanol.[11]

Sieving: Sieve the powder to obtain a fine, uniform particle size (typically < 45 µm) to ensure

good particle statistics and minimize preferred orientation.

Mounting: Back-load the powder into a sample holder to minimize preferred orientation.

Gently press the powder to create a flat surface that is flush with the holder's surface.

XRD Data Acquisition
The following are typical parameters for acquiring XRD data from Sn-Zn alloys. These may

need to be optimized based on the specific instrument and sample.

Instrument: A Bragg-Brentano diffractometer is commonly used.

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is standard.

Operating Voltage and Current: Typically 40 kV and 30-40 mA.

Goniometer Scan Range (2θ): A range of 20° to 100° is generally sufficient to cover the

major diffraction peaks of β-Sn and α-Zn.

Step Size: A step size of 0.02° is recommended for good resolution.

Scan Speed/Time per Step: A scan speed of 1-2°/min or a counting time of 1-5 seconds per

step is a good starting point. Longer times will improve the signal-to-noise ratio.

Optics: Use of a monochromator to remove Kβ radiation and a detector with good energy

resolution is advised.
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4.3.1. Phase Identification:

The initial step in data analysis is to identify the crystalline phases present in the sample. This

is achieved by comparing the experimental diffraction peak positions and relative intensities to

standard diffraction patterns from a database such as the Powder Diffraction File (PDF) from

the International Centre for Diffraction Data (ICDD). The primary phases expected are β-Sn

(PDF# 04-0673) and α-Zn.[7][8]

4.3.2. Rietveld Refinement for Quantitative Analysis:

Rietveld refinement is a powerful technique for extracting detailed quantitative information from

the entire XRD pattern.[12][13][14] It involves a least-squares fitting of a calculated diffraction

pattern to the experimental data.

Protocol for Rietveld Refinement of Sn-Zn Alloys:

Software: Utilize a suitable Rietveld refinement software package (e.g., GSAS, FullProf,

TOPAS).

Input Files:

Experimental XRD data file.

Crystallographic Information Files (CIFs) for the expected phases (β-Sn and α-Zn). These

contain the space group, lattice parameters, and atomic positions.

Refinement Strategy:

Step 1: Scale Factor and Background: Begin by refining the scale factor for the primary

phase and fitting the background using a suitable function (e.g., a polynomial or a

physically-based function).

Step 2: Lattice Parameters and Zero-Shift: Refine the lattice parameters (a and c for both

phases) and the instrument zero-shift error.

Step 3: Peak Profile Parameters: Refine the peak shape parameters. A pseudo-Voigt

function is commonly used to model the diffraction peaks. Refine the Gaussian (U, V, W)
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and Lorentzian (X, Y) components of the peak broadening.

Step 4: Phase Fractions: Introduce the second phase (and any subsequent phases) and

refine its scale factor to determine the quantitative phase fractions.

Step 5: Microstructural Parameters: Once a good fit is achieved, refine the crystallite size

and microstrain parameters. These are related to the Lorentzian and Gaussian

components of the peak broadening, respectively.

Step 6: Preferred Orientation: If there is evidence of preferred orientation (significant

discrepancies between observed and calculated peak intensities), apply a preferred

orientation correction (e.g., the March-Dollase model).

Assessing the Goodness of Fit: The quality of the refinement is assessed using numerical

indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A good

refinement will have low R-factors and a χ² value close to 1. Visual inspection of the

difference plot (observed - calculated pattern) is also crucial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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